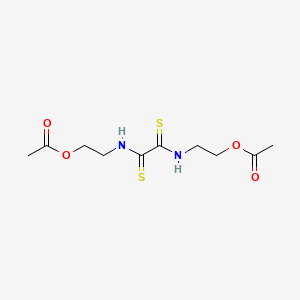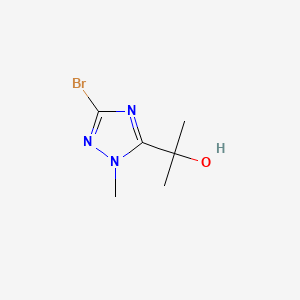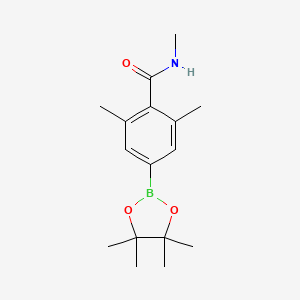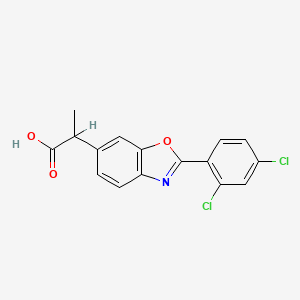![molecular formula C11H14N2O2 B13931474 2-Oxazolamine, 4,5-dihydro-5-[(2-methylphenoxy)methyl]- CAS No. 169137-04-6](/img/structure/B13931474.png)
2-Oxazolamine, 4,5-dihydro-5-[(2-methylphenoxy)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxazolamine, 4,5-dihydro-5-[(2-methylphenoxy)methyl]- is a chemical compound with the molecular formula C11H14N2O2. It belongs to the class of oxazolamines, which are known for their diverse applications in various fields such as chemistry, biology, and medicine .
Vorbereitungsmethoden
The synthesis of 2-Oxazolamine, 4,5-dihydro-5-[(2-methylphenoxy)methyl]- typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 2-methylphenol with an appropriate oxazoline derivative under controlled conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-Oxazolamine, 4,5-dihydro-5-[(2-methylphenoxy)methyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to yield corresponding oxazole derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Oxazolamine, 4,5-dihydro-5-[(2-methylphenoxy)methyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Oxazolamine, 4,5-dihydro-5-[(2-methylphenoxy)methyl]- involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
2-Oxazolamine, 4,5-dihydro-5-[(2-methylphenoxy)methyl]- can be compared with other similar compounds, such as:
2-Oxazolamine, 5-[(2-bromophenoxy)methyl]-4,5-dihydro-: This compound has a bromine atom instead of a methyl group, which may result in different chemical and biological properties.
2-Oxazolamine, 5-[(4-fluorophenyl)-4,5-dihydro-4-methyl-:
2-Oxazolamine, 4,5-dihydro-N-methyl-5-[(4-phenyl-1-piperazinyl)methyl]-: This compound contains a piperazine ring, which may confer different pharmacological properties.
Eigenschaften
CAS-Nummer |
169137-04-6 |
|---|---|
Molekularformel |
C11H14N2O2 |
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
5-[(2-methylphenoxy)methyl]-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C11H14N2O2/c1-8-4-2-3-5-10(8)14-7-9-6-13-11(12)15-9/h2-5,9H,6-7H2,1H3,(H2,12,13) |
InChI-Schlüssel |
OMJLBZXODRMZOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1OCC2CN=C(O2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



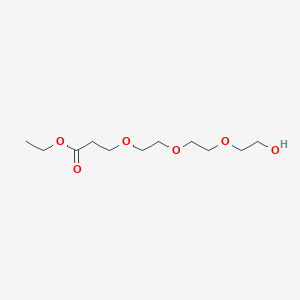
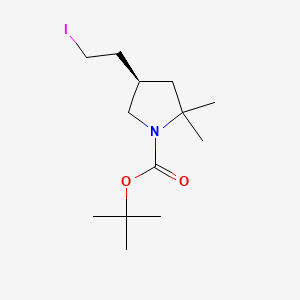

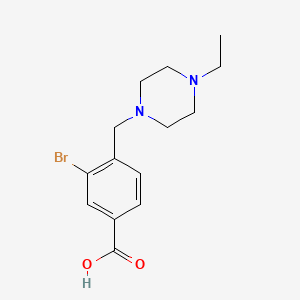
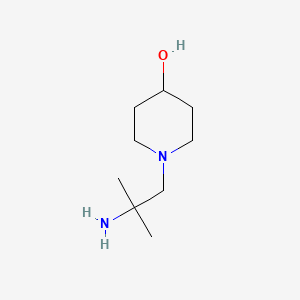
![1-(Cyclopropylmethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine](/img/structure/B13931416.png)
![3,5-Dibromo-2-[[4-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13931422.png)
